molecular formula C15H14O4 B2757632 ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate CAS No. 250362-64-2

ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate

Cat. No.: B2757632
CAS No.: 250362-64-2
M. Wt: 258.273
InChI Key: ODDDEPOKLBWTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationship and Molecular Mechanisms

Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate derivatives have been investigated for their potential in overcoming drug resistance in cancer therapy. Analogs of this compound, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1), have shown promise in mitigating drug resistance and synergizing with various cancer treatments in leukemia cells, suggesting a role in the development of anticancer agents targeting drug-resistant cancers (S. Das et al., 2009).

Crystal Structure and Conformational Analysis

Studies on the crystal structures and molecular conformations of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have provided insights into their chemical behavior and potential applications. For example, the crystal structures and Hirshfeld surface analysis of various derivatives reveal differences in interplanar angles and distances between carbonyl oxygen atoms, contributing to our understanding of their structural characteristics and reactivity (L. Gomes et al., 2019).

Synthesis and Chemical Reactivity

Efficient synthesis methods for densely functionalized 4H-chromene derivatives, including those derived from this compound, have been developed. These methods involve one-pot, atom-economical reactions that yield medicinally promising compounds, showcasing the versatility of these chromene derivatives in organic synthesis (Muthusamy Boominathan et al., 2011).

Antimicrobial Applications

Ethyl 2-oxo-2H-chromene-3-carboxylate complexes have demonstrated antibacterial activity against various human pathogenic bacteria, suggesting potential applications in addressing wound infections and other bacterial diseases. Studies indicate that certain metal complexes of this compound show promising antibacterial effects, particularly against Staphylococcus aureus (Ashraf S. Hassan, 2014).

Photoluminescence Properties

Research into the photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, including ethyl 2-oxo-2H-chromene-3-carboxylate, has revealed their potential for applications in materials science. The introduction of electron-donor groups at specific positions can enhance their absorption and emission properties, making them suitable for use in optoelectronic devices (Song et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It is suggested that the compound may interact with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway . This interaction and resulting changes could potentially contribute to its antineoplastic activity.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The MAP kinase pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli. Inhibition of this pathway could lead to downstream effects such as reduced cell proliferation, which is a desirable outcome in the context of antineoplastic activity.

Result of Action

Given its potential antineoplastic activity, it may result in reduced cell proliferation, particularly in cancer cells .

Properties

IUPAC Name

ethyl 2-oxo-8-prop-2-enylchromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-3-6-10-7-5-8-11-9-12(14(16)18-4-2)15(17)19-13(10)11/h3,5,7-9H,1,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDDEPOKLBWTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.